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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
CDK2-IN-18 is a potent, small-molecule inhibitor targeting cyclin-dependent kinase 2 (CDK2), a

key regulator of cell cycle progression. This document provides a comprehensive overview of

the chemical structure, properties, and biological activity of CDK2-IN-18, positioning it as a

significant tool for cancer research and potential therapeutic development. Its mechanism of

action involves the competitive inhibition of the ATP-binding site of the CDK2/cyclin E complex,

leading to cell cycle arrest and inhibition of tumor cell proliferation. This guide consolidates

available data on its bioactivity, provides illustrative experimental protocols, and visualizes its

role within the CDK2 signaling pathway.

Chemical Structure and Properties
CDK2-IN-18, also identified as compound 8q in its discovery publication, is a novel

indenopyrazole derivative. Its chemical identity and key properties are summarized below.
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Property Value Source

IUPAC Name

2-(3-(4,5-dimethylthiazol-2-

yl)-1H-pyrazol-5-yl)-N'-(4-

methylpiperazin-1-yl)-1H-

indene-1,3(2H)-dione-2-

carboxamide

[1]

CAS Number 364735-73-9 [1]

Molecular Formula C24H26N6O3S [1]

Molecular Weight 478.57 g/mol Calculated

SMILES

O=C(NN1CCN(CC1)C)NC2=C

C=CC(C3=NNC(C4=C(C)N=C(

C)S4)=C35)=C2C5=O

[1]

Biological Activity and Quantitative Data
CDK2-IN-18 is a highly potent inhibitor of CDK2 and also shows significant activity against

CDK4. Its inhibitory activity has been quantified through various biochemical and cellular

assays.
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Target Assay Type IC50 (nM) Notes Source

CDK2/Cyclin E
Biochemical

Kinase Assay
8

Potent inhibition

of the G1/S

phase kinase

complex.

[1]

CDK4/Cyclin D1
Biochemical

Kinase Assay
46

Significant

activity against

another key G1

phase kinase.

[1]

HCT116 Cells
Cell Proliferation

Assay
-

Active against

transformed

human colon

cancer cell line.

[1]

Normal

Fibroblasts

Cell Proliferation

Assay
-

Maintained an

acceptable

margin of activity

against normal

cells.

[1]

Mechanism of Action and Signaling Pathway
CDK2-IN-18 functions as an ATP-competitive inhibitor.[1] It binds to the ATP-binding pocket of

CDK2, preventing the phosphorylation of its downstream substrates, which are crucial for the

G1 to S phase transition in the cell cycle.[2][3] The primary regulatory pathway affected by

CDK2-IN-18 is the CDK2/Cyclin E signaling axis, which plays a pivotal role in initiating DNA

replication.
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Caption: The CDK2 signaling pathway and the inhibitory action of CDK2-IN-18.
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Experimental Protocols
The following are generalized protocols representative of the types of assays used to

characterize CDK2-IN-18 and similar indenopyrazole-based CDK inhibitors.

Synthesis of Indenopyrazole Core Structure
A general synthesis for the indenopyrazole core, from which CDK2-IN-18 is derived, is outlined

below. This is based on synthetic routes for similar compounds.

Substituted
Phthalate Ester

Reaction with
Hydrazine

Indenopyrazole
Core

Coupling with
Acid Chloride

Chloroacetamide
Intermediate

Final Amide
Formation CDK2-IN-18

Click to download full resolution via product page

Caption: Generalized synthetic workflow for indenopyrazole-based CDK inhibitors.

Protocol:

A substituted phthalate ester is treated with hydrazine and a catalytic amount of p-

toluenesulfonic acid (pTsOH) in refluxing ethanol for approximately 2 hours to yield the core

indenopyrazole structure.

The acidic coupling partner is activated as an acid chloride.

The chloroacetamide intermediate is then formed, which serves as a key intermediate for the

synthesis of various glycinamide analogues.

The final CDK2-IN-18 molecule is formed through subsequent coupling and derivatization

steps.

In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 of an inhibitor against a

specific kinase.

Materials:
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Recombinant human CDK2/Cyclin E complex

Histone H1 substrate

ATP, [γ-32P]ATP

CDK2-IN-18 (or other test inhibitor)

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

96-well plates

Phosphorimager or scintillation counter

Procedure:

Prepare serial dilutions of CDK2-IN-18 in DMSO.

In a 96-well plate, add the kinase reaction buffer, the CDK2/Cyclin E enzyme, and the

histone H1 substrate.

Add the diluted CDK2-IN-18 or DMSO (for control wells) to the plate.

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove

unincorporated [γ-32P]ATP.

Measure the incorporated radioactivity using a phosphorimager or scintillation counter.

Calculate the percentage of inhibition for each concentration of CDK2-IN-18 and determine

the IC50 value by fitting the data to a dose-response curve.

Conclusion
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CDK2-IN-18 is a valuable research tool for studying the roles of CDK2 and CDK4 in cell cycle

control and oncology. Its high potency and the detailed understanding of its chemical nature

make it an excellent candidate for further investigation in preclinical models of cancers with

aberrant CDK activity. The provided data and protocols serve as a foundational guide for

researchers aiming to utilize this compound in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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